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N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline
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Overview
Description
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline is an organic compound with a complex structure that includes a fluorine atom and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline typically involves multiple steps. One common method includes the alkylation of 2-fluoro-4-methylaniline with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- 2,2-dimethylpropane-1,3-diol
Uniqueness
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline is an organic compound classified as an aniline derivative, notable for its unique structural features that influence its biological activity. This article explores the compound's biological interactions, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C12H18FN, with a molecular weight of approximately 195.28 g/mol. The structural arrangement includes:
- A fluoro group at the meta position.
- A methyl group at the para position of the benzene ring.
- A bulky 2,2-dimethylpropyl group attached to the nitrogen atom.
These features contribute to its reactivity and potential interactions with biological targets.
Table 1: Comparison of Similar Compounds
Compound Name | Key Features | Potential Biological Activity |
---|---|---|
N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline | Fluorine at meta position | Enzyme inhibition and receptor binding |
N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline | Fluorine at para position | Anticancer properties noted in similar studies |
N-(2,2-dimethylpropyl)-3-chloroaniline | Chlorine instead of fluorine | Different enzyme interaction profiles |
Pharmacological Implications
Research suggests that compounds with similar structures have shown activity against specific enzymes and receptors. For instance:
- Inhibition of Enzymes : Some aniline derivatives are known for their ability to inhibit enzymes involved in neurotransmitter uptake (e.g., serotonin transporter) which could potentially apply to this compound as well.
- Binding Affinities : Studies on related compounds indicate that the binding affinities to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters can vary significantly based on structural modifications. For example, compounds with fluorine substitutions often exhibit enhanced affinity compared to their non-fluorinated counterparts .
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous compounds provide valuable insights:
- Enzyme Interaction Studies : Research on similar anilines has demonstrated their potential as inhibitors for various enzymes involved in metabolic pathways. For instance, a study highlighted that certain fluorinated anilines effectively inhibited glucosylceramide synthase, suggesting a mechanism that could be relevant for understanding the biological activity of this compound .
- Neurotransmitter Transporter Binding : A comparative analysis showed that structurally similar compounds exhibited significant binding affinities to SERT and NET. For example, derivatives with a meta-fluorine substitution displayed Ki values in the low nanomolar range, indicating strong potential for affecting neurotransmitter dynamics in vivo .
- Therapeutic Applications : The unique properties of this compound suggest potential applications in pharmacology, particularly in developing treatments targeting neurological disorders or metabolic conditions influenced by enzyme activity.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-5-6-11(10(13)7-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
ACGCKFCODAAMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)(C)C)F |
Origin of Product |
United States |
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